molecular formula C11H17N3O4S B11780737 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)piperidine-3-carboxylic acid

1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)piperidine-3-carboxylic acid

Cat. No.: B11780737
M. Wt: 287.34 g/mol
InChI Key: RSPFEXNZCDTKEH-UHFFFAOYSA-N
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Description

1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)piperidine-3-carboxylic acid is a complex organic compound featuring both imidazole and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)piperidine-3-carboxylic acid typically involves multi-step organic reactions One common approach is to start with the preparation of the imidazole ring, followed by sulfonylation and subsequent attachment to the piperidine ring

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the sulfonyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)piperidine-3-carboxylic acid: is similar to other imidazole-containing compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both imidazole and piperidine rings, along with the sulfonyl and carboxylic acid groups, allows for versatile interactions and applications in various fields.

Properties

Molecular Formula

C11H17N3O4S

Molecular Weight

287.34 g/mol

IUPAC Name

1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidine-3-carboxylic acid

InChI

InChI=1S/C11H17N3O4S/c1-8-12-10(7-13(8)2)19(17,18)14-5-3-4-9(6-14)11(15)16/h7,9H,3-6H2,1-2H3,(H,15,16)

InChI Key

RSPFEXNZCDTKEH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCCC(C2)C(=O)O

Origin of Product

United States

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